4-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(BENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a prop-2-en-1-yloxy group, and a dihydro-1,4-benzoxazine-2-carboxamide moiety.
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(4-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H22N2O5S/c1-2-16-30-19-14-12-18(13-15-19)25-24(27)23-17-26(21-10-6-7-11-22(21)31-23)32(28,29)20-8-4-3-5-9-20/h2-15,23H,1,16-17H2,(H,25,27) |
InChI Key |
CCRBNPTWVKYHEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye. The reaction is carried out at a temperature of 55-60°C under autogenously generated pressure for 8 hours. The reaction mixture is then treated with activated carbon and a sequestering agent, followed by pH adjustment with sulfuric acid to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(BENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The prop-2-en-1-yloxy group may facilitate binding to cellular receptors, modulating signal transduction pathways. The overall effect of the compound depends on its ability to interact with multiple targets and pathways within the cell .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
- 4,4’-Dihydroxydiphenyl sulfone
- Bis(4-allyloxyphenyl)sulfone
Uniqueness
4-(BENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
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